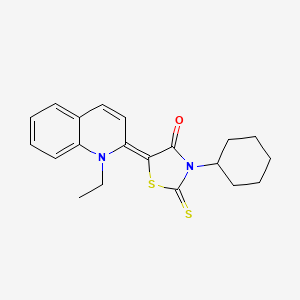
(5Z)-3-cyclohexyl-5-(1-ethylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines a cyclohexyl group, a quinoline derivative, and a thiazolidinone moiety
Vorbereitungsmethoden
The synthesis of 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thiazolidinone ring system, which is a key feature of the compound. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often involve modifications to the thiazolidinone ring or the quinoline moiety .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation. In materials science, it is explored for its potential use in the development of organic semiconductors and other advanced materials. Additionally, its unique structure makes it a valuable compound for studying the relationship between molecular structure and biological activity .
Wirkmechanismus
The mechanism of action of 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action can include inhibition of cell signaling pathways that are crucial for cancer cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-CYCLOHEXYL-5-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives and quinoline-based compounds. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example, other thiazolidinone derivatives may have different substituents on the thiazolidinone ring, leading to variations in their pharmacological profiles .
Eigenschaften
Molekularformel |
C20H22N2OS2 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
(5Z)-3-cyclohexyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N2OS2/c1-2-21-16-11-7-6-8-14(16)12-13-17(21)18-19(23)22(20(24)25-18)15-9-4-3-5-10-15/h6-8,11-13,15H,2-5,9-10H2,1H3/b18-17- |
InChI-Schlüssel |
QSAOJMBUFPYATO-ZCXUNETKSA-N |
Isomerische SMILES |
CCN1/C(=C\2/C(=O)N(C(=S)S2)C3CCCCC3)/C=CC4=CC=CC=C41 |
Kanonische SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)C3CCCCC3)C=CC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methoxyphenyl)-4-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}piperazine](/img/structure/B15033596.png)
![2-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15033613.png)
![6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid](/img/structure/B15033624.png)
![2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B15033637.png)
![1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B15033638.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine](/img/structure/B15033642.png)
![(6Z)-2-butyl-6-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033643.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15033649.png)
![4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide](/img/structure/B15033656.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B15033658.png)


![3-(4-chlorophenyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15033675.png)
![Ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15033677.png)
